Dota-LM3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

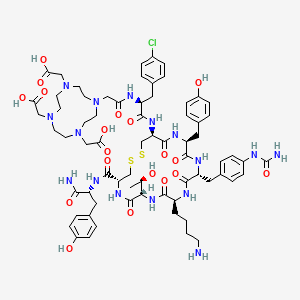

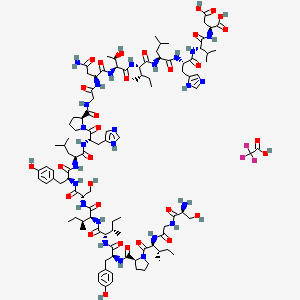

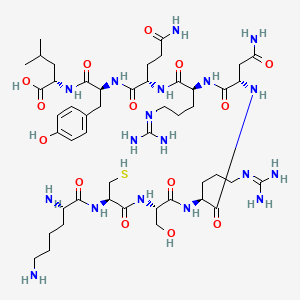

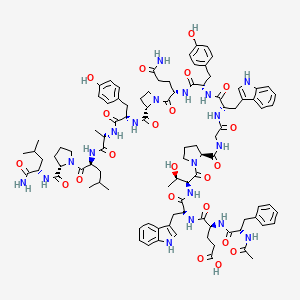

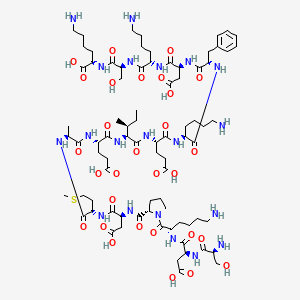

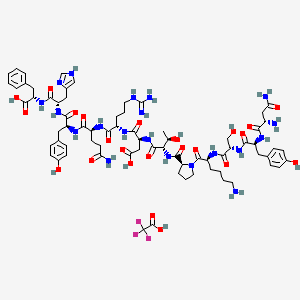

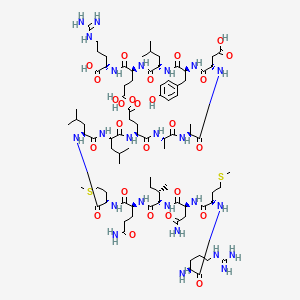

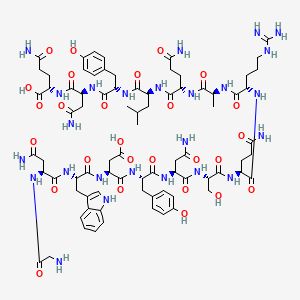

DOTA-LM3 is a somatostatin receptor antagonist, specifically designed for use in peptide receptor radionuclide therapy (PRRT). It is a derivative of the peptide sequence p-Chloro-Phenyl-cyclo (D-Cysteine-Tyrosine-D-4-amino-Phenyl(carbamoyl)-Lysine-Threonine-Cysteine)D-Tyrosine-NH2. This compound is utilized in the isotopic labeling of tumors for in vivo tracing, notably with isotopes such as Lutetium-177 and Gallium-68 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DOTA-LM3 involves the synthesis of the peptide sequence followed by conjugation with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The peptide synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques. The peptide is then conjugated with DOTA under mild conditions, usually in an aqueous solution with a pH of around 7-8 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for the SPPS and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DOTA-LM3 primarily undergoes complexation reactions with metal ions, such as Lutetium-177 and Gallium-68, to form radiolabeled compounds. These reactions are typically carried out in aqueous solutions under mild conditions to preserve the integrity of the peptide .

Common Reagents and Conditions

Lutetium-177: The reaction is carried out in an aqueous solution with a pH of around 5-6, using a buffer such as ammonium acetate.

Gallium-68: The reaction is performed in an aqueous solution with a pH of around 4-5, using a buffer such as sodium acetate

Major Products

The major products of these reactions are the radiolabeled compounds Lutetium-177-DOTA-LM3 and Gallium-68-DOTA-LM3, which are used for imaging and therapeutic purposes .

Scientific Research Applications

DOTA-LM3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a chelator for radiolabeling with various metal ions.

Biology: Utilized in the study of somatostatin receptor biology and receptor-ligand interactions.

Medicine: Applied in peptide receptor radionuclide therapy (PRRT) for the treatment of neuroendocrine tumors.

Industry: Employed in the production of radiopharmaceuticals for clinical use

Mechanism of Action

DOTA-LM3 exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor subtype 2 (SSTR2). As an antagonist, it blocks the receptor, preventing the natural ligand (somatostatin) from binding. When radiolabeled with isotopes such as Lutetium-177 or Gallium-68, the compound can deliver targeted radiation to tumor cells expressing SSTR2, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Lutetium-177-DOTA-TOC: A somatostatin receptor agonist used in PRRT.

Lutetium-177-DOTA-TATE: Another somatostatin receptor agonist used in PRRT.

Gallium-68-DOTA-TOC: Used for diagnostic imaging with PET.

Gallium-68-DOTA-TATE: Also used for diagnostic imaging with PET.

Uniqueness

DOTA-LM3 is unique in that it is a somatostatin receptor antagonist, whereas many other compounds used in PRRT and diagnostic imaging are agonists. This difference in mechanism of action can lead to different biodistribution and efficacy profiles, potentially offering advantages in certain clinical scenarios .

Properties

Molecular Formula |

C69H93ClN16O19S2 |

|---|---|

Molecular Weight |

1550.2 g/mol |

IUPAC Name |

2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C69H93ClN16O19S2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105)/t40-,49+,50-,51+,52-,53+,54-,55+,60+/m1/s1 |

InChI Key |

KOZHSMBONUANKJ-GPCQATCWSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

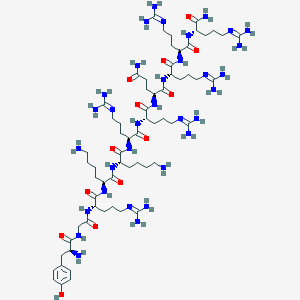

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)

![1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B10857733.png)

![[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride](/img/structure/B10857735.png)